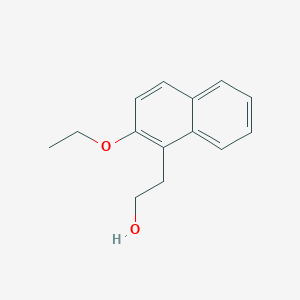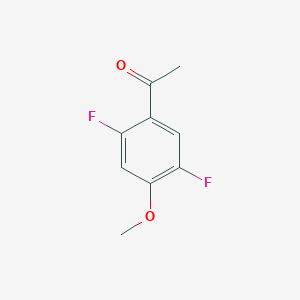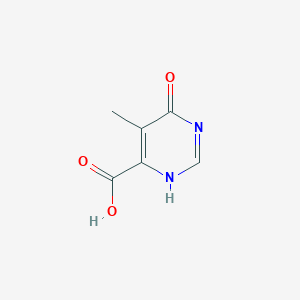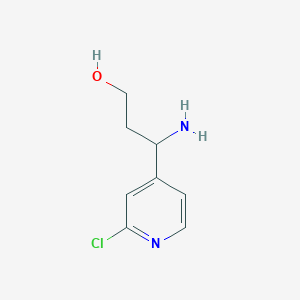![molecular formula C11H19NO2 B7903161 3-Azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B7903161.png)
3-Azaspiro[5.5]undecane-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azaspiro[55]undecane-9-carboxylic acid is a chemical compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure This compound features a nitrogen atom within its ring system, making it a nitrogen-containing spiro compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the Robinson annelation reaction, which involves the formation of a spirocyclic structure through the reaction of aliphatic aldehydes with suitable reactants. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic framework.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives of the spiro compound.
Wissenschaftliche Forschungsanwendungen
3-Azaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a precursor for bioactive molecules with potential biological activity.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 3-Azaspiro[5.5]undecane-9-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of biochemical processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Azaspiro[5.5]undecane-9-carboxylic acid is unique due to its specific structural features, including the presence of a nitrogen atom in its spirocyclic framework. Similar compounds include other spiro compounds such as 3-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid and 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid. These compounds share the spirocyclic structure but differ in the presence of oxygen or other substituents.
Eigenschaften
IUPAC Name |
3-azaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(14)9-1-3-11(4-2-9)5-7-12-8-6-11/h9,12H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRZECWYPGCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Azaspiro[5.5]undecane-10-carboxylic acid](/img/structure/B7903167.png)
![5-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B7903171.png)
